2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-
Description
The compound 2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- (CAS: 63059-34-7) is a naphthalene-based sulfonamide derivative. Its structure includes a hydroxyl group at position 1, a tert-butyl (1,1-dimethylethyl) group as the N-substituent, and a methylsulfonylamino moiety at position 5 of the naphthalene ring (Figure 1).
Naphthalenesulfonamides are known for diverse applications, including pharmaceuticals, fluorescent probes, and materials science.
Properties
CAS No. |
63059-34-7 |
|---|---|
Molecular Formula |
C15H20N2O5S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-tert-butyl-1-hydroxy-5-(methanesulfonamido)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S2/c1-15(2,3)17-24(21,22)13-9-8-10-11(14(13)18)6-5-7-12(10)16-23(4,19)20/h5-9,16-18H,1-4H3 |
InChI Key |
BZLLYFGDMLSRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-(Haloacetyl)-2-hydroxybenzaldehyde Intermediate
A crucial intermediate in related sulfonamide syntheses is the 5-(haloacetyl)-2-hydroxybenzaldehyde, which can be prepared by Friedel-Crafts acylation of 2-hydroxybenzaldehyde with haloacetyl halides (e.g., bromoacetyl chloride or chloroacetyl chloride) in the presence of a Lewis acid catalyst such as aluminum trichloride.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Friedel-Crafts acylation | 2-hydroxybenzaldehyde + bromoacetyl chloride + AlCl3 | Solvent: dichloromethane or nitrobenzene, 40-100 °C reflux |
| Workup | Quench with ice and water, acidify to pH 1-2 with HCl | Organic layer extraction, drying over MgSO4 |
| Purification | Recrystallization from 2-butanone or chromatography | Removal of ortho isomers by recrystallization |
This step yields the haloacetylated hydroxybenzaldehyde intermediate, which is essential for subsequent amine substitution.
Reaction with 1,1-Dimethylethanamine (tert-Butylamine)
The haloacetyl intermediate is reacted with 1,1-dimethylethanamine to introduce the tert-butylaminoacetyl moiety. This reaction is carried out under inert atmosphere (argon or nitrogen) to prevent side reactions such as oxidation of intermediates.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Amination | 5-(haloacetyl)-2-hydroxybenzaldehyde + excess 1,1-dimethylethanamine | Solvent: 2-propanol preferred, temperature: room temp to reflux |
| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation of Schiff base intermediates |
| Isolation | Acid addition salt formation with HCl, sulfuric acid, or 4-methylbenzenesulfonic acid | Facilitates purification and stability |
The reaction proceeds via formation of Schiff base intermediates, which hydrolyze to yield the aminoacetyl derivative as an acid salt.
Reduction of Keto and Aldehyde Groups
The keto and aldehyde functionalities on the intermediate are reduced to corresponding alcohols by catalytic hydrogenation.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Reduction | Catalytic hydrogenation with Pd/C or other platinum metals | Solvent: anhydrous methanol, ethanol, or 2-propanol |
| Base addition | Sodium methoxide or similar base to facilitate hydrogenation | Conducted in Parr apparatus or equivalent hydrogenation setup |
| Product isolation | Conventional workup and purification | Yields the hydroxy-substituted final compound |
This step converts the intermediate to the hydroxy-substituted sulfonamide, completing the core structure.
Introduction of Methylsulfonylamino Group
The methylsulfonylamino substituent at the 5-position is typically introduced by sulfonylation reactions using methylsulfonyl chloride or related reagents under controlled conditions.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Sulfonylation | Reaction of amino group with methylsulfonyl chloride | Base: triethylamine or pyridine to neutralize HCl |
| Solvent | Dichloromethane or similar inert solvent | Temperature control to avoid overreaction |
| Purification | Chromatography or recrystallization | Ensures regioselectivity and purity |
This step requires careful control to avoid polysulfonylation or degradation of sensitive groups.
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents & Conditions | Key Notes |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | 2-hydroxybenzaldehyde + haloacetyl halide + AlCl3, 40-100 °C | Formation of 5-(haloacetyl)-2-hydroxybenzaldehyde |
| 2 | Amination with tert-butylamine | Excess 1,1-dimethylethanamine, 2-propanol, inert atmosphere | Formation of aminoacetyl intermediate as acid salt |
| 3 | Catalytic hydrogenation | Pd/C, methanol/ethanol, base (NaOMe) | Reduction of keto and aldehyde to alcohols |
| 4 | Sulfonylation | Methylsulfonyl chloride, base, inert solvent | Introduction of methylsulfonylamino group at 5-position |
Analytical and Purification Considerations
- Inert atmosphere is critical during amination to prevent oxidative side reactions.
- Temperature control during Friedel-Crafts and sulfonylation steps ensures regioselectivity and avoids decomposition.
- Purification often involves recrystallization from solvents such as 2-butanone or chromatographic techniques to separate isomers and impurities.
- Characterization by UV spectroscopy shows characteristic absorption maxima (e.g., 241-250 nm), confirming aromatic substitution patterns.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methylsulfonylamino group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- is an organosulfur compound with the molecular formula and a molecular weight of approximately 372.46 g/mol. It features a naphthalene ring substituted with sulfonamide and hydroxyl groups and is achiral, lacking stereocenters or optical activity .
Structural Features:
- Naphthalene ring
- Sulfonamide group
- Hydroxyl group
Potential Applications
2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]- has potential applications in various fields:
- Pharmaceutical Research: Due to the diverse biological activities of 2-Naphthalenesulfonamide derivatives, this specific compound has been studied for its potential therapeutic applications.
- Agrochemicals: It may be explored as a component in developing new pesticides. Hemp essential oil, containing terpenoid compounds, has demonstrated pesticidal properties, suggesting a potential avenue for Naphthalenesulfonamide derivatives in pest management .
- Material Science: This compound may be used in synthesizing novel materials with specific properties.
Activities and Synthesis
The chemical behavior of 2-Naphthalenesulfonamide can be explored through reactions typical of sulfonamides:
- Synthesis: Typically involves several steps, including the sulfonylation of naphthalene derivatives and subsequent modifications to introduce the tert-butyl and methylsulfonyl groups.
- Biological Activities: 2-Naphthalenesulfonamide derivatives are known for their diverse biological activities. This specific compound has been studied for its potential therapeutic applications.
- Interaction studies: Crucial for understanding its mechanism of action, helping to elucidate its effects on biological systems.
Structural Similarity
Several compounds share structural similarities with 2-Naphthalenesulfonamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(tert-butyl)-1-hydroxy-5-methylsulfonamido-naphthalene | Similar naphthalene core | Antibacterial properties |
| Sulfanilamide | Basic sulfonamide structure | Antimicrobial activity |
| N-(4-sulfamoylphenyl)-N-methylacetamide | Aromatic amide with sulfonamide | Anti-inflammatory effects |
Mechanism of Action
The mechanism by which N-(TERT-BUTYL)-1-HYDROXY-5-[(METHYLSULPHONYL)AMINO]NAPHTHALENE-2-SULPHONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and sulfonamide groups play crucial roles in binding to target proteins, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Physicochemical and Functional Properties
Fluorescence and Electronic Properties
- Target Compound: The methylsulfonylamino group at position 5 lacks the electron-donating dimethylamino substituent found in dansyl derivatives (e.g., 5-(dimethylamino)-1-naphthalenesulfonamide). This reduces fluorescence intensity compared to dansyl-based compounds, which exhibit strong fluorescence due to extended conjugation and electron-rich environments .
- Dansyl Derivatives: The dimethylamino group in dansyl compounds enhances fluorescence quantum yield, making them ideal for protein binding studies and hydrophobic environment detection . For example, 1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione shows fluorescence stabilized by weak intermolecular interactions .
Regulatory and Industrial Relevance
- Dansyl derivatives are well-established in research but may face fewer regulatory restrictions due to their widespread academic use .
Q & A
Q. What experimental methodologies are recommended for synthesizing derivatives of 2-naphthalenesulfonamide with hydroxyl and sulfonamide substituents?
Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation reactions. For example, intermediates like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be prepared via nucleophilic substitution using naphthalene sulfonyl chlorides and amine precursors under anhydrous conditions (methanol, 293 K, 24 hours) . Column chromatography (e.g., dichloromethane:ethyl acetate, 1:8 v/v) is critical for purification. X-ray crystallography is recommended for structural validation, with attention to dihedral angles (e.g., 89.63° between naphthalene and heterocyclic rings) and intermolecular interactions (C–H···π, N–H···π) .
Q. How can researchers characterize the purity and stability of this compound under varying pH and temperature conditions?
Answer:
- Analytical Methods: Use HPLC with UV detection (e.g., 328 nm in 0.1 N NaOH) to assess purity and degradation products .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH) and monitor hydrolytic degradation (acidic/basic buffers at 25–60°C). Impurity thresholds should align with pharmacopeial standards (e.g., total impurities ≤0.5%) .
- Spectroscopic Validation: FT-IR for functional groups (e.g., S=O stretching at 1150–1350 cm⁻¹) and ¹H/¹³C NMR for substituent conformation .
Q. What toxicological endpoints should be prioritized in in vivo studies for this compound?
Answer: Based on naphthalene analog toxicology, prioritize:
| Endpoint | Species | Exposure Route |
|---|---|---|
| Hepatic/Renal Effects | Rodents (mice/rats) | Oral/Gavage |
| Respiratory Toxicity | Laboratory mammals | Inhalation |
| Dermal Irritation | Rabbits | Topical |
| Supporting data from parenteral studies (e.g., intraperitoneal) may clarify systemic toxicity . |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on the compound’s binding affinity to hydrophobic protein domains?
Answer:
- Molecular Dynamics (MD): Simulate interactions with hydrophobic pockets (e.g., serum albumin) using force fields like AMBER or CHARMM. Validate against X-ray crystallographic data (e.g., π-π stacking distances) .
- Docking Studies: Compare binding modes of the tert-butyl and methylsulfonyl groups. Adjust protonation states (e.g., pH-dependent sulfonamide ionization) to reconcile discrepancies between in vitro and in silico affinity measurements .
- Free Energy Calculations: Use MM-PBSA/GBSA to quantify contributions from hydrophobic vs. hydrogen-bonding interactions .
Q. What strategies are effective for optimizing the compound’s fluorescence properties for membrane localization studies?
Answer:
- Substituent Tuning: Introduce electron-donating groups (e.g., dimethylamino) to enhance quantum yield. The dansyl fluorophore (λex/λem ~ 335/510 nm) serves as a benchmark .
- Solvatochromism Analysis: Measure emission shifts in solvents of varying polarity (e.g., ethanol vs. hexane) to optimize membrane partitioning .
- Conformational Rigidity: Stabilize the naphthalene-heterocycle dihedral angle (<90°) via steric hindrance (e.g., tert-butyl groups) to reduce non-radiative decay .
Q. How can researchers address discrepancies in reported cytotoxicity data across cell lines?
Answer:
- Standardized Assays: Use MTT/XTT assays with controlled incubation times (24–48 hours) and serum-free conditions to minimize interference from sulfonamide-protein binding .
- Mechanistic Profiling: Compare apoptosis (Annexin V/PI) vs. necrosis (LDH release) pathways. Adjust for cell-specific efflux pump activity (e.g., P-glycoprotein expression) .
- Metabolomic Screening: Identify metabolite adducts (e.g., glutathione conjugates) via LC-MS to explain variability in IC50 values .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?
Answer:
- Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, high δH (hydrogen bonding) may reduce solubility in apolar solvents like hexane .
- pH-Dependent Solubility: Perform potentiometric titration (pKa determination) to assess ionizable groups (e.g., hydroxyl pKa ~10, sulfonamide pKa ~2) .
- Crystallinity Effects: Compare amorphous vs. crystalline forms using DSC/TGA. Amorphous phases often show higher apparent solubility but lower stability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Sulfonamide Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Solvent | Anhydrous methanol | |
| Temperature | 293 K (room temp) | |
| Purification Method | Dichloromethane:EtOAc | |
| Yield | 60–75% (chromatography) |
Q. Table 2. Toxicity Endpoints for Priority Assessment
| Endpoint | Species | Observation Threshold |
|---|---|---|
| Hepatic Enzyme Elevation | Mice | ALT > 100 U/L |
| Renal Tubular Damage | Rats | BUN ≥ 40 mg/dL |
| Dermal Erythema | Rabbits | Draize Score ≥ 2.0 |
| Data adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
